N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
This compound is a polyfunctionalized heterocyclic acetamide derivative featuring a benzo[d]thiazole ring fused to a tetrahydrobenzo[b]thiophene core, with a 4-fluorophenylsulfonyl acetamide substituent. Its structure combines sulfur-containing heterocycles (thiazole and thiophene) with a sulfonyl group, which is known to enhance bioavailability and metabolic stability in drug design .
Synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization. For example, highlights the use of hydrazinecarbothioamide intermediates and sodium hydroxide-mediated cyclization to form 1,2,4-triazole derivatives, which share structural motifs with the target compound . Spectral characterization (1H-NMR, 13C-NMR, IR) is critical for confirming tautomeric forms and functional groups, such as the absence of C=O bands in triazole-thione derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)13-20(27)26-23-21(16-5-1-3-7-18(16)30-23)22-25-17-6-2-4-8-19(17)31-22/h2,4,6,8-12H,1,3,5,7,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSCGFOZOSTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on various research studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzo[d]thiazole moiety : This part is known for its biological activity, particularly in anti-cancer and anti-inflammatory applications.
- Tetrahydrobenzo[b]thiophene : This structure contributes to the compound's lipophilicity and potential interactions with biological targets.
- 4-Fluorophenylsulfonyl group : The presence of fluorine can enhance the compound's binding affinity to target enzymes or receptors.
The molecular formula is C₁₈H₁₈FNO₂S₂, indicating a complex structure that may influence its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d]thiazole and tetrahydrobenzo[b]thiophene scaffolds exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on enzymes like α-glucosidase and urease. For example:
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Compound 6 | 2.50 ± 0.30 | α-Glucosidase |
| Compound 7 | 3.20 ± 0.10 | Urease |
| Acarbose | 5.30 ± 0.30 | α-Glucosidase |
These results indicate that the compound exhibits more potent inhibitory activity than standard drugs like acarbose .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents significantly influence the biological activity of this compound. The presence of electron-withdrawing groups such as -CF₃ enhances enzyme binding through increased hydrogen bonding interactions. Conversely, electron-donating groups may reduce inhibitory potency by altering electronic density around the active site .
Case Studies
- In Vitro Studies : A study conducted on synthesized derivatives demonstrated that modifications in the benzothiazole and tetrahydrobenzo[b]thiophene structures led to variations in cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent derivatives exhibited IC₅₀ values in the low micromolar range, showcasing their potential as lead compounds for further development .
- In Silico Studies : Molecular docking simulations have been utilized to predict binding affinities and interactions with target enzymes. These studies confirm that the compound effectively fits into the active sites of α-glucosidase and urease, supporting experimental findings regarding its inhibitory efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The characterization of the compound is usually confirmed through various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These methods help in elucidating the molecular structure and confirming the purity of the synthesized compound.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thiophene moieties have shown promising results against various bacterial strains and fungi.
Case Study:
A study evaluated a series of thiazole derivatives for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had enhanced efficacy compared to standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that similar thiazole-containing compounds can inhibit the growth of cancer cell lines, including breast cancer (MCF7).
Case Study:
In a study focused on thiazole derivatives, several compounds were tested for their cytotoxic effects against MCF7 cells using the Sulforhodamine B assay. The results suggested that specific derivatives exhibited significant antiproliferative activity .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
- Anticancer Drugs : Formulation of targeted therapies for specific cancer types.
- Inflammatory Disease Treatments : Potential use as an anti-inflammatory agent based on preliminary docking studies suggesting inhibition of 5-lipoxygenase .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Gram-positive & negative bacteria | Turbidimetric method | Effective against resistant strains |
| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | Significant antiproliferative activity |
| Inflammation | 5-lipoxygenase | Molecular docking | Potential inhibitor identified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound is structurally analogous to several classes of heterocyclic acetamides and sulfonamides. Below is a comparative analysis based on substituents, biological activities, and synthetic strategies:
Key Findings:
Bioactivity :
- The tetrahydrobenzo[b]thiophene derivatives (e.g., ) exhibit potent antitumor activity, suggesting that the target compound’s tetrahydrobenzo[b]thiophene core may contribute to similar mechanisms, such as tubulin inhibition or kinase modulation .
- Sulfonyl-containing compounds (e.g., and ) show broad-spectrum antimicrobial activity, with MIC values as low as 4 µg/mL. The 4-fluorophenylsulfonyl group in the target compound may enhance Gram-negative bacterial targeting due to increased electronegativity .
Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where sulfonyl groups are introduced via Friedel-Crafts reactions, followed by cyclization and alkylation . In contrast, employs cyanoacetamide intermediates for Gewald-type cyclization, which differs from the sulfonyl-focused strategy required for the target compound .
Structural Modifications: Replacement of the 4-fluorophenylsulfonyl group with a trifluoromethyl group (as in EP3348550A1) could alter metabolic stability but may reduce solubility . The benzo[d]thiazole moiety in the target compound is absent in quinazolinone derivatives (), which instead rely on sulfamoylphenyl groups for EGFR inhibition .
Q & A
Basic: What are the recommended synthetic pathways and purification methods for this compound?
Methodological Answer:
The synthesis of this compound can be approached via multi-step organic reactions. Key steps include:
- Cyclization and coupling reactions : Similar acetamide derivatives are synthesized using reflux conditions with dimethylformamide (DMF) as a solvent, followed by ice/water precipitation for crystallization .
- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol or DMF to achieve ≥95% purity. Monitor purity via HPLC or TLC .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Identify protons on the benzo[d]thiazole (δ ~7.5–8.5 ppm) and tetrahydrobenzo[b]thiophen (δ ~2.5–3.5 ppm for methylene groups) moieties. The sulfonyl group (SO₂) deshields adjacent protons, shifting resonances downfield .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) and fragmentation patterns to confirm the backbone structure .
Advanced: How can computational modeling optimize reactivity predictions or binding affinity studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or antimicrobial enzymes). Parameterize the sulfonyl group’s electronegativity and the fluorophenyl moiety’s hydrophobic effects .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for nucleophilic/electrophilic reactivity .
- AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to model reaction kinetics or crystallization processes under varying temperatures/solvents .
Advanced: What experimental strategies assess biological activity (e.g., antimicrobial or kinase inhibition)?
Methodological Answer:
- In vitro assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values to control compounds like ciprofloxacin .
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays. The benzo[d]thiazole moiety may chelate ATP-binding sites .
- Cell Viability Assays : Employ MTT or resazurin-based protocols to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Functional Group Variation : Synthesize analogs by modifying the fluorophenylsulfonyl group (e.g., replace F with Cl or methyl) or the tetrahydrobenzo[b]thiophen core.
- Pharmacokinetic Profiling : Measure logP (shake-flask method) to correlate lipophilicity with membrane permeability. The fluorophenyl group enhances metabolic stability, as seen in trifluoromethyl analogs .
- Data Analysis : Use multivariate regression to link structural descriptors (e.g., Hammett σ values) to bioactivity data .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Apply bibliometric tools to compare datasets across studies, identifying outliers or methodological biases. Link discrepancies to differences in compound purity or solvent systems .
- Theoretical Frameworks : Reconcile data using kinetic models (e.g., Michaelis-Menten for enzyme inhibition) or allosteric modulation hypotheses .
Advanced: What process engineering approaches improve synthesis scalability?
Methodological Answer:
- Membrane Separation : Optimize nanofiltration membranes (e.g., polyamide) to isolate intermediates, reducing solvent waste and improving yield .
- Process Simulation : Use Aspen Plus to model heat/mass transfer during reflux, identifying critical parameters (e.g., stirring rate, solvent volume) .
- AI-Driven Automation : Implement self-optimizing reactors with real-time HPLC feedback to adjust reaction conditions dynamically .
Advanced: How can metabolic stability and degradation pathways be investigated?
Methodological Answer:
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The fluorophenyl group may resist CYP450 oxidation, enhancing stability .
- Environmental Fate Studies : Use GC-MS to track degradation products in simulated wastewater, assessing hydrolytic or photolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
